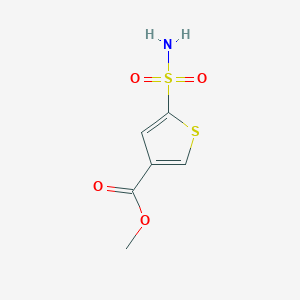

Methyl 5-sulfamoylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 5-sulfamoylthiophene-3-carboxylate is an organic compound with the molecular formula C7H9NO4S2 It is a derivative of thiophene, a five-membered aromatic ring containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-sulfamoylthiophene-3-carboxylate typically involves the reaction of 5-methyl-4-thiophenemethanol with an electrophilic reagent such as sodium hypochlorite in the presence of concentrated sulfuric acid. The resulting intermediate is then reacted with sulfamic acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves large-scale synthesis using the same principles as laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-sulfamoylthiophene-3-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acid derivatives.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiophene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products

The major products formed from these reactions include sulfonic acids, amines, and substituted thiophene derivatives.

Scientific Research Applications

Methyl 5-sulfamoylthiophene-3-carboxylate has several scientific research applications:

Chemistry: It is used as a reagent and intermediate in organic synthesis.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

Industry: It is used in the production of advanced materials and as a corrosion inhibitor

Mechanism of Action

The mechanism of action of methyl 5-sulfamoylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The thiophene ring can also participate in various biochemical pathways, contributing to the compound’s overall effects .

Comparison with Similar Compounds

Similar Compounds

- Methyl 5-chloro-3-(methylsulfamoyl)thiophene-2-carboxylate

- Methyl 5-sulfanylthiophene-3-carboxylate

- Methyl 2-methyl-5-sulfamoylthiophene-3-carboxylate

Uniqueness

Methyl 5-sulfamoylthiophene-3-carboxylate is unique due to its specific substitution pattern on the thiophene ring, which imparts distinct chemical and biological properties. Its sulfonamide group enhances its potential as a bioactive compound, differentiating it from other thiophene derivatives .

Biological Activity

Methyl 5-sulfamoylthiophene-3-carboxylate is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

- Chemical Formula : C7H9NO4S2

- Molecular Weight : 235.28 g/mol

- Solubility : Soluble in organic solvents like ethanol and chloroform.

The biological activity of this compound is primarily attributed to its sulfonamide group, which mimics natural substrates and inhibits specific enzymes. This inhibition can lead to various biological effects, such as:

- Antimicrobial Activity : The compound targets bacterial enzymes, disrupting their function.

- Anti-inflammatory Effects : It may modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings:

| Pathogen | MIC (µM) | Activity Type |

|---|---|---|

| Escherichia coli | 0.21 | Gram-negative bacteria |

| Pseudomonas aeruginosa | 0.21 | Gram-negative bacteria |

| Candida albicans | 0.83 | Fungal pathogen |

| Micrococcus luteus | 0.25 | Gram-positive bacteria |

These results indicate that the compound exhibits potent inhibitory effects against both Gram-negative and Gram-positive microorganisms, making it a promising candidate for further development as an antimicrobial agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can reduce the production of pro-inflammatory cytokines in human cell lines. The compound demonstrated a significant decrease in tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) levels, suggesting its potential as an anti-inflammatory therapeutic .

Case Studies

-

Study on Antimicrobial Efficacy :

A recent study screened various derivatives of this compound for antimicrobial activity. The most active compound exhibited an MIC of 0.21 µM against E. coli and Pseudomonas aeruginosa. Molecular docking studies revealed that this compound forms critical interactions with key residues in bacterial enzymes, enhancing its inhibitory effects . -

In Vitro Toxicity Assessment :

A toxicity study using human epidermal keratinocytes (HaCat) and murine fibroblasts (BALB/c 3T3) indicated that while the compound exhibits antimicrobial properties, it also shows low cytotoxicity, with IC50 values exceeding therapeutic concentrations after 72 hours of exposure .

Pharmacokinetics

Research indicates that this compound has favorable pharmacokinetic properties, including good absorption and distribution profiles in biological systems. Its stability at room temperature suggests potential for long-term use in therapeutic applications .

Molecular Docking Studies

Molecular docking simulations have provided insights into the binding interactions of this compound with target proteins involved in bacterial metabolism. These studies reveal strong binding affinities, comparable to established antibiotics like ciprofloxacin .

Properties

Molecular Formula |

C6H7NO4S2 |

|---|---|

Molecular Weight |

221.3 g/mol |

IUPAC Name |

methyl 5-sulfamoylthiophene-3-carboxylate |

InChI |

InChI=1S/C6H7NO4S2/c1-11-6(8)4-2-5(12-3-4)13(7,9)10/h2-3H,1H3,(H2,7,9,10) |

InChI Key |

MUQXJCZNGGXGAN-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CSC(=C1)S(=O)(=O)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.